![molecular formula C7H5BrF3N3S B2945408 6-(三氟甲基)-[1,3]噻唑并[4,5-b]吡啶-2-胺氢溴酸盐 CAS No. 1354448-66-0](/img/structure/B2945408.png)

6-(三氟甲基)-[1,3]噻唑并[4,5-b]吡啶-2-胺氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

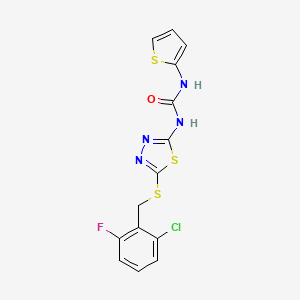

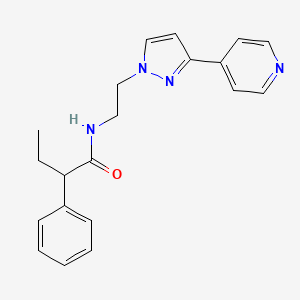

“6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine” is a chemical compound with the CAS Number: 1206250-52-3 . It has a molecular weight of 219.19 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H4F3N3S/c8-7(9,10)3-1-4-5(12-2-3)13-6(11)14-4/h1-2H,(H2,11,12,13) . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a powder that is stored at room temperature .

科学研究应用

合成和衍生物形成

该化合物参与了各种衍生物的合成,突出了其作为化学反应中前体的多功能性。Rateb 等人 (2014) 详细介绍了它与不同活性亚甲基化合物的反应,以得到吡啶并吡唑并嘧啶衍生物。此类反应证明了其在创建复杂分子结构中的用途,这些结构可能对药物化学和材料科学有用 Rateb,2014。

结构表征

在结构化学领域,Böck 等人 (2021) 提供了对 N,4-二杂芳基 2-氨基噻唑的单氢溴酸盐(包括类似化合物)中的质子化位点和氢键的见解。他们的工作强调了该化合物在理解分子间相互作用中的作用,这对于设计具有特定性质的药物和材料至关重要 Böck 等人,2021。

生物活性

对衍生物的生物活性的研究为核心结构的治疗潜力提供了一个窗口。Hafez 和 El-Gazzar (2020) 合成了具有潜在抗癌特性的新型吡啶衍生物。他们的工作举例说明了基础结构的修饰如何导致具有显着生物活性的化合物,强调了此类化学框架在药物发现中的重要性 Hafez 和 El-Gazzar,2020。

抗癌评估

进一步扩展其在癌症研究中的适用性,Abdo 和 Kamel (2015) 研究了衍生物的合成及其对各种癌细胞系的体外抗癌活性。他们的研究结果表明,该化合物的某些修饰可以增强对癌细胞的细胞毒性,为开发新的抗癌剂提供了有希望的途径 Abdo 和 Kamel,2015。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

Similar compounds have been used in the synthesis of selective inhibitors of urokinase plasminogen activator, a serine protease that plays a key role in tissue remodeling, wound healing, and cancer metastasis .

Mode of Action

Based on its structural similarity to other thiazolo[4,5-b]pyridines, it may interact with its targets through hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

Thiazolo[4,5-b]pyridines, in general, have been reported to possess a broad spectrum of pharmacological activities, suggesting they may interact with multiple pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

属性

IUPAC Name |

6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3S.BrH/c8-7(9,10)3-1-4-5(12-2-3)13-6(11)14-4;/h1-2H,(H2,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWUDYPBGQGKFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1SC(=N2)N)C(F)(F)F.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2945326.png)

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2945327.png)

![1-(4-Chlorophenyl)-3-[(2-{[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2945328.png)

![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2945331.png)

![6-[2-(Dimethylsulfamoylamino)ethyl]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2945339.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2945340.png)

![N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2945346.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2945348.png)